molecular formula C17H22N2O5 B2358870 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 2103356-55-2

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2358870
CAS No.: 2103356-55-2
M. Wt: 334.372
InChI Key: RFEFILRKWWZSFK-UHFFFAOYSA-N
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Description

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group attached to the indole ring. It is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the protection of the amino group of 5-methoxy-DL-tryptophan with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: 5-methoxy-DL-tryptophan.

    Substitution: Various substituted tryptophan derivatives.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carboxyl derivatives.

Scientific Research Applications

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEFILRKWWZSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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